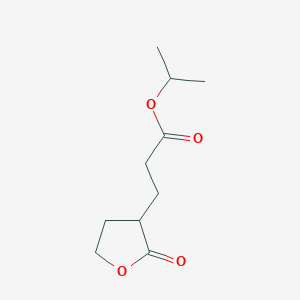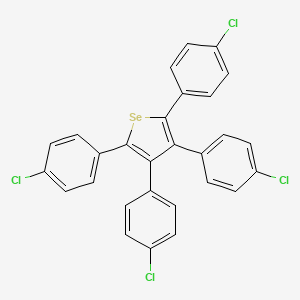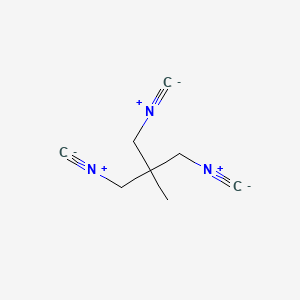![molecular formula C32H50N2 B14274793 N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline CAS No. 137758-92-0](/img/structure/B14274793.png)
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is an organic compound with the molecular formula C32H50N2 This compound is characterized by its complex structure, which includes a pyridine ring and a long alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a base such as potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at room temperature.
Reduction: H2 gas with a palladium catalyst at elevated pressure and temperature.
Substitution: NaH or LDA in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of saturated alkyl chains.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline involves its interaction with specific molecular targets. The pyridine ring can participate in coordination with metal ions, while the long alkyl chain can interact with lipid membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline: Similar structure but with shorter alkyl chains.
Pyridinium Salts: Structurally diverse compounds with similar pyridine rings.
Uniqueness
N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline is unique due to its combination of a long alkyl chain and a pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
137758-92-0 |
|---|---|
Molekularformel |
C32H50N2 |
Molekulargewicht |
462.8 g/mol |
IUPAC-Name |
N-methyl-N-octadecyl-4-(2-pyridin-4-ylethenyl)aniline |
InChI |
InChI=1S/C32H50N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-34(2)32-23-21-30(22-24-32)19-20-31-25-27-33-28-26-31/h19-28H,3-18,29H2,1-2H3 |
InChI-Schlüssel |
NYZMSNGZCXPWIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
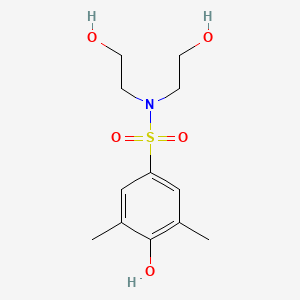
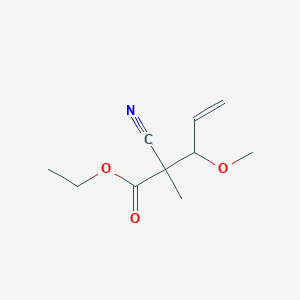
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)


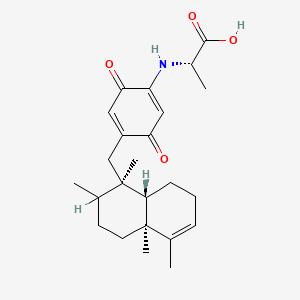
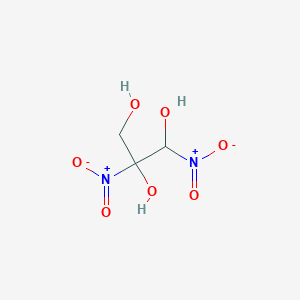
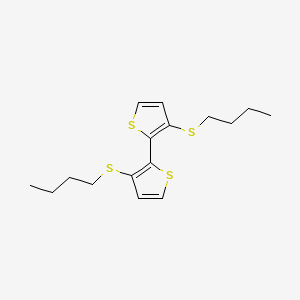
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
